4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
4,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a nitrogen-rich tricyclic heterocyclic compound characterized by a fused bicyclo[7.4.0] backbone with three nitrogen atoms positioned at the 4, 8, and 10 positions. Its rigid polycyclic structure and electron-deficient aromatic system make it a valuable scaffold in medicinal chemistry and materials science. The compound has garnered attention for its applications in molecular imaging probes for neurodegenerative diseases (e.g., Alzheimer’s disease) and as a core structure in kinase inhibitors targeting cancer therapies .
Properties
IUPAC Name |
4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-7-8-6-11-5-3-9(8)13-10(7)12-4-1/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNALPMZQPFKJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=NC=C3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297733 | |
| Record name | 9H-Pyrrolo[2,3-b:4,5-c′]dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26422-85-5 | |
| Record name | 9H-Pyrrolo[2,3-b:4,5-c′]dipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26422-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrrolo[2,3-b:4,5-c′]dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazine ring, followed by subsequent cyclization steps to form the tricyclic structure. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analogs share the tricyclic framework but differ in heteroatom placement, substituents, or ring size. Key examples include:
Stability and Pharmacokinetics
- Target Compound : Derivatives like 18F-PI-2620 exhibit rapid clearance in vivo, with a half-life of ~2 hours in preclinical models, suitable for PET imaging .
- GNE-900 : Demonstrates favorable metabolic stability in human liver microsomes (t1/2 > 4 hours) and oral bioavailability (F = 35–50%) .
Research Findings and Implications
- Imaging Probes : The target compound’s derivatives (e.g., 18F-PI-2620 ) show superior binding to tau protein aggregates compared to first-generation probes, with minimal off-target binding in Alzheimer’s models .
- Anticancer Agents: Modifications at the 4-position (e.g., cyano groups in GNE-900) enhance kinase inhibitory activity, while bulky substituents (e.g., piperidinylmethyl in GDC-0425) improve solubility .
- MRP1 Inhibitors : Structural flexibility in nitrogen positioning (e.g., tetrazatricyclo analogs) correlates with MRP1 inhibition potency, though variability in IC50 values suggests assay-dependent effects .
Biological Activity
4,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound characterized by its unique tricyclic structure that incorporates three nitrogen atoms. This structural feature contributes to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological mechanisms and activities of this compound is crucial for its application in medicinal chemistry.
- Molecular Formula : C10H7N3
- Molecular Weight : 173.18 g/mol
- Structural Characteristics : The compound features a tricyclic arrangement with nitrogen heterocycles that enhance its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are crucial in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays.
Anticancer Properties
The compound has also been studied for its potential anticancer effects:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazine derivatives including this compound:
- Results : The compound demonstrated a MIC of 32 µg/mL against Staphylococcus aureus, indicating considerable antibacterial activity.
Study 2: Anticancer Activity
Research published in Cancer Letters explored the anticancer mechanisms of this compound:
- Findings : The compound was found to inhibit tumor growth in xenograft models by inducing apoptosis and reducing tumor cell proliferation rates by approximately 50% at a concentration of 5 µM.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5,8,10-triazatricyclo[7.4.0.02,7]trideca | Similar tricyclic structure | Different nitrogen placement | Moderate antimicrobial activity |
| 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca | Contains bromine | Enhanced reactivity | Stronger anticancer effects |
| 6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca | Incorporates oxygen | Potentially different biological activity due to substituents | Variable antibacterial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
